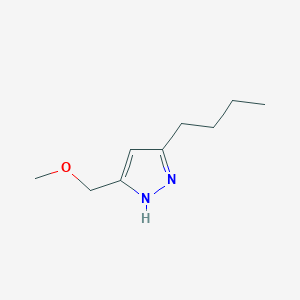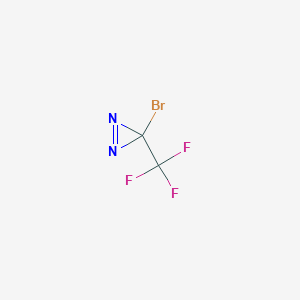
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a cyano group, an oxo group, and an ethyl ester group attached to an indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with an appropriate indene derivative under specific conditions. One common method involves the use of a base, such as sodium ethoxide, to facilitate the nucleophilic addition of the cyanoacetate to the indene core. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The cyano and oxo groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Ethyl 2-cyano-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be compared with other indene derivatives, such as:
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the cyano group.
2-Ethyl-2,3-dihydro-1H-indene: Lacks both the cyano and oxo groups.
Indole derivatives: Share the indene core but have different substituents and biological activities.
The presence of the cyano group in this compound makes it unique and imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
122951-00-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-2-17-12(16)13(8-14)7-9-5-3-4-6-10(9)11(13)15/h3-6H,2,7H2,1H3 |
InChI Key |
DTNVZCQNHNDAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



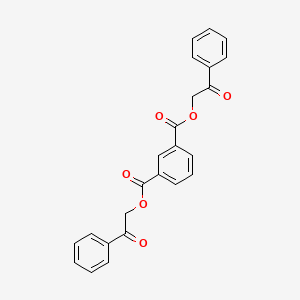
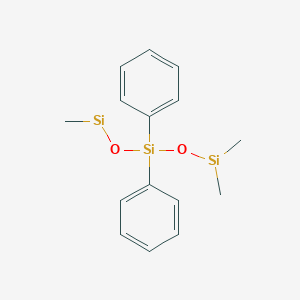

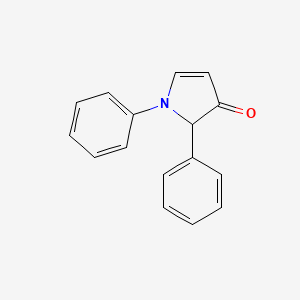

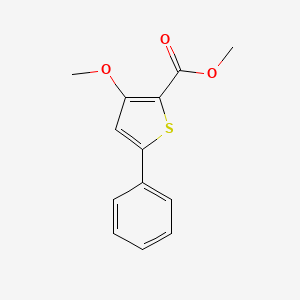
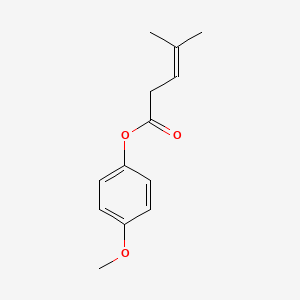

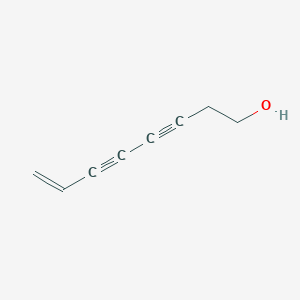
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
